molecular formula C11H12N2O3 B11796189 5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid

Cat. No.: B11796189
M. Wt: 220.22 g/mol
InChI Key: WUFXIAVYYOBXBN-UHFFFAOYSA-N
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Description

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring linked to a pyrazole moiety via a methylene bridge. The pyrazole ring is substituted with methyl groups at the 1- and 5-positions, while the furan ring contains a carboxylic acid group at the 2-position. This structure combines the aromaticity of furan and pyrazole, which are known for their roles in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-[(1,5-dimethylpyrazol-3-yl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c1-7-5-8(12-13(7)2)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

WUFXIAVYYOBXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Attachment of the Furan Ring: The furan ring can be introduced by reacting the pyrazole derivative with a furan-2-carboxylic acid derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its diverse biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety enhances the interaction with microbial targets, leading to effective inhibition of bacterial growth .
  • Anticancer Potential : Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells. The furan component may contribute to this activity by modulating cellular pathways involved in cell survival and proliferation .

Agricultural Applications

The compound is also being explored for use in agrochemicals:

  • Pesticidal Properties : Its structural features suggest potential as a pesticide, particularly against fungal pathogens. The furan ring may enhance the compound's ability to penetrate plant tissues, increasing its efficacy .

Case Study 1: Antimicrobial Evaluation

In a study published in 2019, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial activities against various bacterial strains. The results demonstrated that compounds similar to this compound exhibited promising antibacterial effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives highlighted that compounds containing furan rings showed enhanced cytotoxicity against human cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of enzymes. The furan ring may contribute to the compound’s overall stability and electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Furan Hybrids

  • 1,5-Dimethyl-4-[(5-methyl-2-furyl)-methyleneamino]-2-phenyl-1H-pyrazol-3(2H)-one (): This compound shares a pyrazole-furan backbone but differs in substituents. Its crystal structure (R factor = 0.066) reveals planar geometry, suggesting rigidity compared to the target compound, which lacks a phenyl group .
  • 5-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid (CAS 1030605-63-0, ): A positional isomer of the target compound, with methyl groups at the 3- and 5-positions of the pyrazole. Both compounds share the same molecular formula (C₁₁H₁₂N₂O₃, MW = 220.22), but differences in crystal packing due to methyl group positions could influence solubility and melting points .

Functional Group Variations

  • Methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates ():
    These esters replace the carboxylic acid group of the target compound with a methyl ester. The ester group increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media. Some derivatives in this class exhibit significant analgesic activity, suggesting that the target compound’s carboxylic acid group may serve as a prodrug precursor .

  • 5-{[(2-Fluorobenzyl)sulfonyl]methyl}furan-2-carboxylic acid (): The sulfonyl group in this compound introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~1–2) compared to the target compound’s alkyl-substituted pyrazole.

Substituent Effects on Properties

  • 5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxylic acid ():
    The dihydroindenyloxy substituent adds a bulky, hydrophobic group to the furan ring. This modification likely reduces aqueous solubility but improves affinity for hydrophobic targets, such as lipid membranes or enzyme active sites. In contrast, the target compound’s pyrazole-methyl group offers moderate hydrophobicity .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Pyrazole Substituents Furan Substituents Molecular Weight Key Features Reference
Target Compound 1,5-dimethyl Carboxylic acid (C-2) 220.22 High polarity, salt-forming -
5-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid 3,5-dimethyl Carboxylic acid (C-2) 220.22 Positional isomer, similar MW
Methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates Aryl, ester Carbonyl (C-2) ~270–300 Analgesic activity
5-{[(2-Fluorobenzyl)sulfonyl]methyl}furan-2-carboxylic acid - Sulfonyl, fluorobenzyl 298.29 High acidity, lipophilic

Table 2: Hydrogen Bonding and Crystallography Data

Compound Name Hydrogen Bond Donors/Acceptors Crystal Data (R factor) Key Interactions Reference
Target Compound 2 donors (COOH), 3 acceptors Not reported Likely COOH-mediated -
1,5-Dimethyl-4-[(5-methyl-2-furyl)-methyleneamino]-2-phenyl-1H-pyrazol-3(2H)-one 1 donor (NH), 3 acceptors R = 0.066 N–H···O and C–H···O bonds
5-{[(2-Fluorobenzyl)sulfonyl]methyl}furan-2-carboxylic acid 1 donor (COOH), 5 acceptors Not reported Strong SO₂···H₂O networks

Research Findings and Implications

  • Positional Isomerism : The 1,5-dimethyl vs. 3,5-dimethyl pyrazole substitution () may influence conformation. The 1,5-dimethyl groups in the target compound could restrict rotation around the pyrazole-furan bond, favoring a planar geometry for π-π stacking .
  • The carboxylic acid group in the target may enhance solubility for improved drug delivery .
  • Hydrogen Bonding: The carboxylic acid group enables robust hydrogen-bonding networks (e.g., COOH···O interactions), which are critical for crystal engineering and supramolecular assembly (). Such interactions are less pronounced in ester or sulfonyl analogs .

Biological Activity

5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3. It features a furan ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Anti-inflammatory Activity : Compounds containing pyrazole rings have been documented to exhibit anti-inflammatory properties. This is often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Anticancer Activity : The pyrazole structure has been associated with anticancer effects. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation .

Anticancer Activity

A study demonstrated that related pyrazole compounds had significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). The IC50 values for these compounds ranged from 0.01 µM to 42.30 µM depending on the specific derivative and cell line tested .

CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BA54926
Compound CHep-23.25

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo models. For instance, specific compounds have shown a reduction in TNF-alpha and IL-6 levels .

Case Studies

  • Study on Pyrazole Derivatives : A recent investigation into various pyrazole derivatives highlighted their potential as anticancer agents. One derivative exhibited an IC50 value of 0.39 µM against NCI-H460 cells, indicating strong growth inhibition .
  • Inflammation Model : In an animal model of induced inflammation, a pyrazole derivative was able to reduce paw edema significantly compared to controls, showcasing its potential therapeutic application in treating inflammatory diseases .

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